molecular formula C18H15ClN2O2S3 B11631262 N-(2-chlorophenyl)-4-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(2-chlorophenyl)-4-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B11631262
M. Wt: 423.0 g/mol
InChI Key: KSPANLMQVCFGIU-RVDMUPIBSA-N
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Description

N-(2-CHLOROPHENYL)-4-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiazolidinone ring, and a thiophene moiety

Preparation Methods

The synthesis of N-(2-CHLOROPHENYL)-4-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thiazolidinone ring. The final step involves the condensation of the thiazolidinone with thiophene-2-carbaldehyde under basic conditions to yield the desired compound .

Chemical Reactions Analysis

N-(2-CHLOROPHENYL)-4-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-CHLOROPHENYL)-4-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-4-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

N-(2-CHLOROPHENYL)-4-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C18H15ClN2O2S3

Molecular Weight

423.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C18H15ClN2O2S3/c19-13-6-1-2-7-14(13)20-16(22)8-3-9-21-17(23)15(26-18(21)24)11-12-5-4-10-25-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)/b15-11+

InChI Key

KSPANLMQVCFGIU-RVDMUPIBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S)Cl

Origin of Product

United States

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